molecular formula C20H19NO2 B2654795 3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1020252-16-7

3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B2654795
CAS No.: 1020252-16-7
M. Wt: 305.377
InChI Key: NBUBXNPNUAUGAE-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 g/mol. It is supplied with a CAS Number of 1020252-16-7 and an MDL number of MFCD00129499 . This compound belongs to the class of cyclohex-2-en-1-one derivatives, which are α,β-unsaturated carbonyl compounds. Such structures are of significant interest in scientific research due to their diverse biological activities, which, based on studies of analogous structures, can include antioxidant, antitumor, anticancer, and antimalarial properties . Researchers value this family of compounds for their potential applications in developing new pharmacological tools and exploring novel mechanisms of action. The structure features a cyclohexenone ring system substituted with a phenyl group and an (4-acetylphenyl)amino moiety, making it a potential scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-acetylanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14(22)15-7-9-18(10-8-15)21-19-11-17(12-20(23)13-19)16-5-3-2-4-6-16/h2-10,13,17,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBXNPNUAUGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-acetylphenylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in substituent groups on the cyclohexenone ring or the aromatic moieties. Key examples include:

Compound Name Substituent Variations Molecular Weight Key Features
3-[(4-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one 4-Aminophenylamino (instead of acetylphenyl) 278.35 Enhanced solubility due to -NH₂; reduced electron-withdrawing effects
3-((4-Acetylphenyl)amino)-5-methylcyclohex-2-en-1-one Methyl at position 5 (vs. phenyl) ~285 (estimated) Smaller substituent reduces steric hindrance; altered ring puckering
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one Cl and -OH on phenylamino; 4-Cl-phenyl at C5 372.24 Increased halogenation enhances lipophilicity and potential bioactivity
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl at C3 and 4-methylphenyl at C5 216.28 Simpler structure; exhibits envelope conformation and C–H···π interactions

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl in the target compound) stabilize the enone system, influencing redox behavior and binding to enzymes like cholinesterases .
  • Steric effects: Bulkier substituents (e.g., phenyl vs. methyl at C5) impact conformational dynamics. For instance, equatorial substituents in 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone minimize steric strain .
Physicochemical Properties
  • Solubility : The acetyl group in the target compound reduces solubility in polar solvents compared to the -NH₂ analogue .
  • Conformation: Cyclohexenone rings in analogues adopt puckered conformations (e.g., envelope in ), influenced by substituent size and position .
  • Hydrogen bonding: The acetylphenylamino group in the target compound may form stronger intermolecular hydrogen bonds compared to chlorinated or methylated analogues .

Biological Activity

3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one, a compound with the molecular formula C16_{16}H17_{17}N1_{1}O1_{1}, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a cyclohexene core substituted with an acetylphenylamino group and a phenyl group. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activity

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. It acts by modulating signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer progression.
  • Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects
The compound also displays anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses.
  • Research Findings : In vitro studies showed that this compound significantly reduced TNF-alpha levels in macrophage cultures, suggesting its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits cell cycle
Anti-inflammatoryReduces pro-inflammatory cytokines

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows good absorption characteristics, with studies indicating bioavailability rates suitable for therapeutic use.
  • Metabolism : Preliminary data suggest hepatic metabolism, primarily via phase I metabolic pathways.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. Histological analysis revealed reduced mitotic activity and increased apoptotic cells within tumor tissues .
  • Inflammation Model : In a model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with this compound led to a marked reduction in edema formation and associated pain behaviors, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic routes for 3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the cyclohexenone core via Claisen-Schmidt condensation or Robinson annulation. (ii) Introduction of the 4-acetylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination. (iii) Optimization of regioselectivity using temperature-controlled reactions (e.g., 60–80°C) and catalysts like Pd(OAc)₂ for cross-coupling steps . (iv) Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :
  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–7.8 ppm), enone carbonyls (δ 190–210 ppm), and acetyl groups (δ 2.5–2.7 ppm) .
  • IR : Stretching vibrations for ketone (1700–1750 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₀H₁₈N₂O₂: 318.14 g/mol) .

Q. What are common impurities observed during synthesis, and how are they characterized?

  • Methodology :
  • HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection (λ = 254 nm) to detect unreacted intermediates or regioisomers .
  • TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress and isolate byproducts.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or regioselectivity during synthesis?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides:
  • Bond angles and torsional conformations (e.g., cyclohexenone ring puckering).
  • Hydrogen-bonding networks involving the acetylphenylamino group, as seen in analogous structures (e.g., 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one, PDB ID: 3Q5X) .
  • Disorder modeling for flexible substituents (e.g., phenyl groups) using software like SHELX .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

  • Methodology :
  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude batch variability .
  • Controlled Degradation Studies : Monitor stability under varying pH/temperature (e.g., 4°C storage to prevent organic degradation over 9-hour assays) .
  • Dose-Response Reproducibility : Triplicate assays with positive controls (e.g., kinase inhibitors for enzyme inhibition studies) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding using force fields (e.g., AMBER) to model cyclohexenone ring dynamics.
  • SAR Studies : Compare bioactivity of derivatives with rigidified structures (e.g., 3-methyl-5-(4-methylphenyl)cyclohex-2-enone, Acta Cryst. E 2008 ).

Q. What are the limitations of DFT calculations in predicting the compound’s electronic properties?

  • Methodology :
  • Basis Set Selection : B3LYP/6-311+G(d,p) for accurate HOMO-LUMO gaps and charge distribution.
  • Validation : Correlate computational results with experimental UV-Vis spectra (λ_max for enone transitions ~280–320 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across different solvents?

  • Methodology :
  • Solubility Screening : Use standardized protocols (e.g., shake-flask method in DMSO, ethanol, and PBS pH 7.4).
  • Particle Size Analysis : Dynamic light scattering (DLS) to detect aggregation (common in polar aprotic solvents) .

Q. Why do bioassay results vary between in vitro and computational docking studies?

  • Methodology :
  • Membrane Permeability Assays : Caco-2 cell models to assess passive diffusion vs. active transport.
  • Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., acetyl group hydroxylation) that alter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.